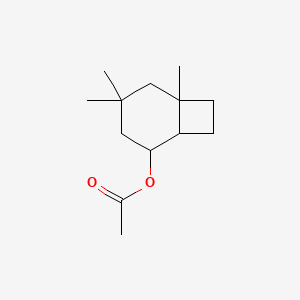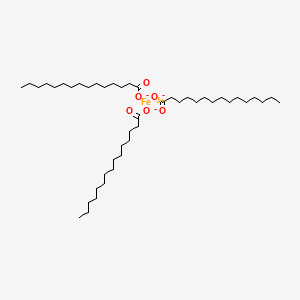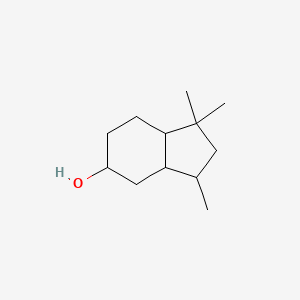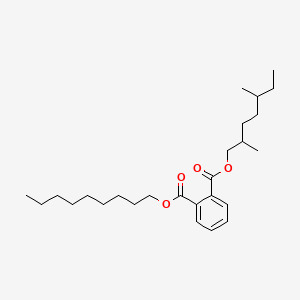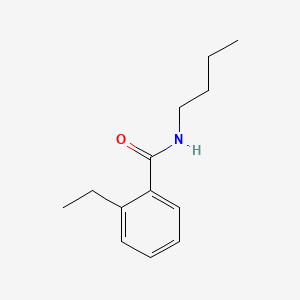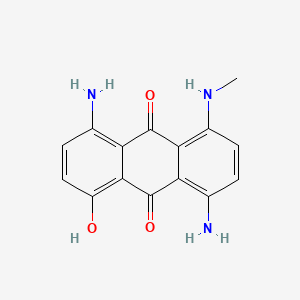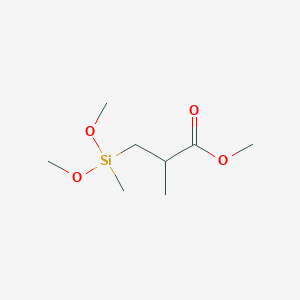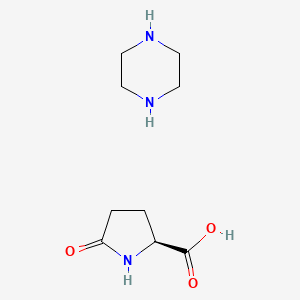
Einecs 225-508-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 225-508-1, also known as 2,4,6-trinitrotoluene, is a chemical compound that is widely recognized for its use as an explosive material. It is a yellow, odorless solid that is highly stable under normal conditions but can be detonated by a strong shock or heat. This compound has been extensively used in military and industrial applications due to its explosive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4,6-trinitrotoluene is synthesized through a nitration process involving toluene. The nitration process typically occurs in three stages:
Mononitration: Toluene is first nitrated to form mononitrotoluene using a mixture of nitric acid and sulfuric acid.
Dinitration: Mononitrotoluene is further nitrated to form dinitrotoluene.
Trinitration: Dinitrotoluene undergoes a final nitration to produce 2,4,6-trinitrotoluene.
Each stage of nitration requires careful control of temperature and reaction conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of 2,4,6-trinitrotoluene involves large-scale nitration processes. The reaction is carried out in specially designed nitration reactors that can handle the exothermic nature of the reactions. The final product is purified through washing and recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2,4,6-trinitrotoluene undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various by-products.
Reduction: Reduction of 2,4,6-trinitrotoluene can lead to the formation of aminodinitrotoluenes.
Substitution: It can undergo substitution reactions where one or more nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as iron and hydrochloric acid are often used.
Substitution: Various reagents can be used depending on the desired substitution product.
Major Products Formed
Oxidation: By-products such as carbon dioxide, water, and other oxidized organic compounds.
Reduction: Aminodinitrotoluenes and other reduced forms of the compound.
Substitution: Various substituted nitrotoluenes depending on the reagents used.
Scientific Research Applications
2,4,6-trinitrotoluene has several scientific research applications, including:
Chemistry: Used as a standard explosive material for studying detonation and explosive properties.
Biology: Research on the environmental impact and biodegradation of 2,4,6-trinitrotoluene.
Medicine: Limited use in medical research due to its toxic and explosive nature.
Industry: Widely used in the mining and construction industries for blasting and demolition purposes.
Mechanism of Action
The explosive nature of 2,4,6-trinitrotoluene is due to its ability to rapidly decompose and release a large amount of energy. The decomposition process involves the breaking of chemical bonds and the formation of gases such as nitrogen, carbon dioxide, and water vapor. This rapid release of gases creates a high-pressure shock wave, resulting in an explosion.
Comparison with Similar Compounds
2,4,6-trinitrotoluene can be compared with other similar explosive compounds such as:
Nitroglycerin: More sensitive to shock and friction compared to 2,4,6-trinitrotoluene.
RDX (Research Department Explosive): More powerful and stable than 2,4,6-trinitrotoluene.
PETN (Pentaerythritol Tetranitrate): Similar stability but higher explosive power compared to 2,4,6-trinitrotoluene.
Each of these compounds has unique properties that make them suitable for specific applications in the field of explosives.
Properties
CAS No. |
4889-40-1 |
|---|---|
Molecular Formula |
C9H17N3O3 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
(2S)-5-oxopyrrolidine-2-carboxylic acid;piperazine |
InChI |
InChI=1S/C5H7NO3.C4H10N2/c7-4-2-1-3(6-4)5(8)9;1-2-6-4-3-5-1/h3H,1-2H2,(H,6,7)(H,8,9);5-6H,1-4H2/t3-;/m0./s1 |
InChI Key |
UGJLDBAVVGLTBT-DFWYDOINSA-N |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)O.C1CNCCN1 |
Canonical SMILES |
C1CC(=O)NC1C(=O)O.C1CNCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


